molecular formula C14H17NO5 B14328403 Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]- CAS No. 101509-46-0

Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-

Cat. No.: B14328403
CAS No.: 101509-46-0
M. Wt: 279.29 g/mol
InChI Key: ZVHJNZNGLOEHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]- typically involves the reaction of benzoic acid derivatives with appropriate reagents under controlled conditions. One common method includes the use of biphasic aqueous basic conditions with acetone as a solvent . The reaction may involve microwave irradiation or heat-induced reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]- for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level . The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .

Properties

CAS No.

101509-46-0

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

2-(5-carboxypentylcarbamoyl)benzoic acid

InChI

InChI=1S/C14H17NO5/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14(19)20/h3-4,6-7H,1-2,5,8-9H2,(H,15,18)(H,16,17)(H,19,20)

InChI Key

ZVHJNZNGLOEHMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.